N-Dodecanoyl-phenylalaninemonosodiumsalt

Description

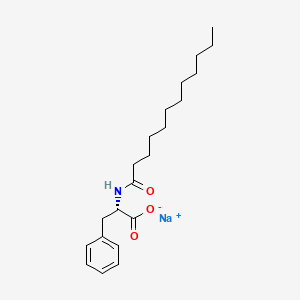

N-Dodecanoyl-phenylalaninemonosodiumsalt is a sodium salt of an N-acylated phenylalanine derivative, where a dodecanoyl (C12) fatty acid chain is covalently linked to the amino group of phenylalanine. This amphiphilic structure confers surfactant properties, enabling applications in pharmaceuticals, cosmetics, and biochemical research. The phenylalanine backbone introduces an aromatic benzyl group, distinguishing it from glycine- or taurine-based surfactants.

Properties

Molecular Formula |

C21H32NNaO3 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)-3-phenylpropanoate |

InChI |

InChI=1S/C21H33NO3.Na/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18;/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1/t19-;/m0./s1 |

InChI Key |

KQYAHAGYCNNBCD-FYZYNONXSA-M |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of L-Phenylalanine with Dodecanoyl Chloride or Anhydride

- Reactants: L-phenylalanine and dodecanoyl chloride (or dodecanoic anhydride)

- Solvent: Typically aqueous or mixed aqueous-organic solvents (e.g., water, ethanol)

- Base: Sodium hydroxide or sodium bicarbonate to neutralize the carboxyl group and form the monosodium salt

- Reaction Conditions: Controlled temperature (0–40 °C) to prevent side reactions

- Workup: Isolation by filtration or crystallization after neutralization

$$

\text{L-Phenylalanine} + \text{Dodecanoyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{N-Dodecanoyl-phenylalanine} \xrightarrow{\text{NaOH}} \text{this compound}

$$

- The reaction proceeds via nucleophilic attack of the amino group of phenylalanine on the acyl chloride.

- The monosodium salt formation is achieved by neutralizing the carboxylic acid group.

- Purification involves removal of unreacted reagents and byproducts.

Synthesis via N-Dodecyl Ethanimidic Acid Methyl Ester Intermediate

A patented synthetic method for related N-dodecyl derivatives involves the preparation of N-dodecyl ethanimidic acid methyl esters, which can be further converted to the target compound.

- Starting Materials: Lauryl amine (dodecylamine) and acetals such as N,N-dimethylacetamide dimethylacetal

- Solvent: Methanol

- Reaction Conditions:

- Initial reaction at 20–100 °C under normal pressure for 0.1–12 hours

- Followed by reduced pressure (0.01–0.08 MPa) reaction at 20–120 °C for 0.25–12 hours

- Mechanism: The amine reacts with the acetal, releasing dimethylamine, forming the N-substituted imine acid ester intermediate

- Yield: Greater than 71% yield of N-dodecyl ethanimidic acid methyl esters

This intermediate can then be reacted with phenylalanine under appropriate conditions to form this compound.

Comparative Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Acylation with Dodecanoyl Chloride | L-Phenylalanine, Dodecanoyl chloride | Aqueous/organic solvent, 0–40 °C, base neutralization | Moderate to High (60–85) | Simple, direct synthesis | Requires careful control to avoid side reactions; acid chlorides are moisture sensitive |

| N-Dodecyl Ethanimidic Acid Methyl Ester Intermediate | Lauryl amine, N,N-dimethylacetamide dimethylacetal | Methanol, 20–120 °C, normal and reduced pressure | >71 | High yield, environmentally friendly | Multi-step, requires intermediate isolation |

| Enzymatic Acylation (Inferred) | L-Phenylalanine, Dodecanoic acid or ester | Mild temperature, aqueous or organic solvent | Variable | Mild, selective, green chemistry | Requires enzyme availability and optimization |

Analytical and Research Findings

- Structural Confirmation: The compound’s structure is confirmed by 2D and 3D conformational analyses available in chemical databases such as PubChem (CID 23716208).

- Molecular Weight and Formula: 369.5 g/mol; C21H33NO3Na

- Synthesis Efficiency: The patented method involving N-dodecyl ethanimidic acid methyl esters achieves a yield exceeding 71%, indicating a robust synthetic route with potential scalability.

- Environmental Considerations: The synthetic method using acetals and amines in methanol with pressure control offers an environmentally friendly alternative to traditional acyl chloride methods, minimizing hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

N-Dodecanoyl-phenylalaninemonosodiumsalt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Dodecanoyl-phenylalaninemonosodiumsalt has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.

Biology: The compound is used in studies involving cell membranes and protein interactions due to its amphiphilic nature.

Industry: The compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-Dodecanoyl-phenylalaninemonosodiumsalt involves its ability to interact with both hydrophilic and hydrophobic environments. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can help in transporting hydrophobic drugs through aqueous environments. The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the transport and delivery of various molecules.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights structural distinctions between N-Dodecanoyl-phenylalaninemonosodiumsalt and related sodium salts:

Key Observations:

- Functional Groups : Sulfonate-containing compounds (e.g., N-Lauroyl-N-Methyltaurine Sodium Salt) exhibit higher water solubility than carboxylate analogs due to stronger ionic interactions .

- Chain Length: Shorter acyl chains (e.g., C10 in N-Decanoylsarcosine) reduce critical micelle concentration (CMC), favoring micelle formation at lower concentrations .

Physicochemical Properties

Solubility and Micelle Behavior

- This compound: Predicted low solubility in water (similar to C12 carboxylates) due to the long hydrophobic chain and aromatic group. Estimated log S (ESOL) ≈ -3.5 .

- Sodium Lauroyl Sarcosinate : Solubility >50 mg/mL in water; forms stable micelles with CMC ~1.2 mM .

- N-Lauroyl-N-Methyltaurine Sodium Salt : Higher solubility (>100 mg/mL) due to sulfonate group; CMC ~0.8 mM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.